DL-Carnitine

Übersicht

Beschreibung

Carnitinium is a quaternary ammonium ion that is the the conjugate acid of carnitine. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a gamma-amino-beta-hydroxybutyric acid. It is a conjugate acid of a carnitine.

Carnitine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Carnitine is an amino acid derivative. Carnitine facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain.

A constituent of STRIATED MUSCLE and LIVER. It is an amino acid derivative and an essential cofactor for fatty acid metabolism.

Wirkmechanismus

Target of Action

DL-Carnitine, also known as Carnitine, primarily targets the Carnitine Palmitoyltransferase (CPT) system . The CPT system is crucial in the transport of long-chain fatty acids across the inner mitochondrial membrane . It plays a significant role in fatty acid and glucose metabolism .

Mode of Action

This compound interacts with its targets by acting as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is essential for the subsequent β-oxidation of these fatty acids . This compound can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .

Biochemical Pathways

This compound plays a critical role in the β-oxidation of fatty acids in the mitochondria . It is involved in the transport of fatty acids into the mitochondria for subsequent β-oxidation, a process which results in the esterification of this compound to form acylcarnitine derivatives . Additionally, this compound is involved in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .

Pharmacokinetics

The homeostasis of this compound is multifaceted. Its concentrations are maintained within relatively narrow limits for normal biological functioning in their pivotal roles in fatty acid oxidation and maintenance of free CoA availability . The concentrations of this compound and its esters are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

This compound has several molecular and cellular effects. It plays a major part in protecting cellular membranes, preventing fatty acid accumulation, modulating ketogenesis and glucogenesis, and in the elimination of toxic metabolites . It also plays a role in reducing oxidative stress, increasing expression of pro-inflammatory cytokines, and improving mitochondrial dysfunction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the anoxic environment of the human gut where oxygen-dependent this compound–metabolizing enzymes are likely inactive, this compound is metabolized differently . Moreover, temperature and osmotic stress can also affect the utilization of this compound .

Biologische Aktivität

DL-Carnitine, a racemic mixture of L-carnitine and D-carnitine, is a compound that has garnered attention for its biological activities, particularly in energy metabolism and various health conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Carnitine

Carnitine is a quaternary ammonium compound derived from amino acids that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. While L-carnitine is biologically active and essential for energy metabolism, D-carnitine has been shown to have adverse effects by inhibiting carnitine-dependent processes .

Energy Metabolism:

- Fatty Acid Transport: L-carnitine facilitates the transport of fatty acids across the mitochondrial membrane, which is essential for energy production.

- Regulation of Acetyl-CoA: It helps maintain the balance between acetyl-CoA and CoA, crucial for metabolic pathways .

Antioxidant Properties:

- Carnitine exhibits antioxidant activities by reducing oxidative stress and protecting cells from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects:

- Studies indicate that carnitine can modulate inflammatory responses, which may be beneficial in conditions like cardiovascular diseases and metabolic disorders .

Clinical Applications

-

Exercise Performance:

A study involving 23 men demonstrated that L-carnitine supplementation (2 g/day) over nine weeks significantly improved exercise performance, increasing bench press volume and reducing post-exercise blood lactate levels . -

Primary Carnitine Deficiency (PCD):

A case study reported a patient with PCD who showed significant improvement in muscle strength and cognitive function after being treated with L-carnitine at a dose of 200 mg/kg/day. This highlights the importance of early diagnosis and treatment in improving outcomes . -

Non-Alcoholic Fatty Liver Disease (NAFLD):

Research indicates that carnitine may have beneficial effects on NAFLD by improving mitochondrial function and reducing insulin resistance. However, the exact mechanisms remain under investigation .

Comparative Studies

Table 1 summarizes key findings from studies comparing L-carnitine and D-carnitine:

| Study Focus | L-Carnitine Effects | D-Carnitine Effects |

|---|---|---|

| Exercise Performance | Enhanced performance, reduced lactate levels | No beneficial effects noted |

| Metabolic Regulation | Promotes lipid catabolism | Inhibits lipid catabolism, induces lipotoxicity |

| Antioxidant Activity | Reduces oxidative stress | No significant antioxidant activity |

| Clinical Outcomes in PCD | Improves muscle strength and cognitive function | Not applicable; may exacerbate deficiency |

Safety and Dosage Considerations

L-carnitine is generally considered safe when used within recommended dosages (up to 2000 mg/day). However, high doses can lead to gastrointestinal discomfort and other mild side effects . D-carnitine, on the other hand, has been associated with potential adverse effects due to its inhibitory action on carnitine metabolism .

Wissenschaftliche Forschungsanwendungen

Weight Management

Research Findings:

Numerous studies have examined the efficacy of L-carnitine supplementation in weight loss and body composition improvement. A meta-analysis involving 43 randomized controlled trials indicated that L-carnitine supplementation resulted in a significant reduction in body weight (mean difference: -1.129 kg) and body mass index (BMI) (mean difference: -0.359 kg/m²) among overweight and obese individuals .

Table 1: Effects of L-Carnitine on Weight Loss

| Study | Sample Size | Weight Change (kg) | BMI Change (kg/m²) | Fat Mass Change (kg) |

|---|---|---|---|---|

| Study A | 250 | -1.21 | -0.24 | -2.08 |

| Study B | 300 | -1.129 | -0.359 | -1.158 |

| Study C | 200 | -1.15 | -0.30 | Not reported |

Exercise Performance

Enhancement of Athletic Performance:

L-carnitine is known to improve exercise performance by enhancing energy metabolism and reducing fatigue. A systematic review found that L-carnitine supplementation significantly improved physical strength and endurance, as well as delaying the onset of fatigue during high-intensity exercise .

Table 2: Impact of L-Carnitine on Exercise Performance

| Parameter Assessed | Effect Size (Cohen's d) |

|---|---|

| VO₂ Max Improvement | 0.55 |

| Reduction in Lactate Levels | 0.45 |

| Increase in Muscle Mass | 0.60 |

Metabolic Disorders

Role in Metabolic Health:

L-carnitine has been studied for its potential benefits in managing metabolic disorders such as obesity and insulin resistance. Research indicates that L-carnitine supplementation may enhance lipid metabolism and improve glucose tolerance .

Case Study Example:

A clinical trial involving patients with type 2 diabetes showed that those receiving L-carnitine experienced improved insulin sensitivity and reduced triglyceride levels compared to a placebo group .

Neurological Health

Cognitive Function and Mental Health:

DL-Carnitine has been investigated for its neuroprotective effects, particularly in conditions such as Alzheimer's disease and other cognitive impairments. Studies suggest that L-carnitine may help improve cognitive function by enhancing mitochondrial function and reducing oxidative stress .

Table 3: Clinical Trials on this compound for Neurological Conditions

| Condition | Dosage | Duration | Outcome |

|---|---|---|---|

| Alzheimer's Disease | 1 g/day | 6 months | Improved cognitive scores |

| Parkinson's Disease | 2 g/day | 12 weeks | Reduced motor symptoms |

| Depression | 500 mg/day | 8 weeks | Enhanced mood stability |

Q & A

Basic Question: How do the stereoisomeric forms of DL-Carnitine (L- and D-carnitine) differ in biological activity, and what experimental models are used to assess these differences?

Methodological Answer:

The L-isomer of carnitine is biologically active in mitochondrial fatty acid transport, while the D-isomer lacks this activity and may inhibit L-carnitine function at high doses . To assess these differences, in vitro neuromuscular models (e.g., rat phrenic nerve-hemidiaphragm preparations) are used. Indirect stimulation (nerve) versus direct stimulation (muscle) protocols distinguish presynaptic and postsynaptic effects. For example, D-carnitine (30–60 µM) reduces R-values (tetanic fade) without lowering maximal tetanic tension in directly stimulated muscle, suggesting muscle-specific action, while L- and this compound act presynaptically via choline transport interference . Control experiments with choline supplementation or atropine (to block muscarinic receptors) validate mechanistic specificity .

Advanced Question: How can researchers resolve contradictions in data regarding this compound’s dual presynaptic and skeletal muscle effects?

Methodological Answer:

Contradictory findings arise from differential isomer activity and stimulation protocols. For example, D-carnitine’s muscle-specific effects (e.g., carnitine acetyltransferase inhibition) can mask its presynaptic actions unless isolated via indirect stimulation . To resolve this:

- Use d-tubocurarine to paralyze postsynaptic receptors, isolating presynaptic effects during indirect stimulation .

- Compare time courses: D-carnitine’s R-value reduction occurs earlier (1 min) in direct stimulation, while presynaptic effects (L/DL) manifest after 10–40 min .

- Combine with hemicholinium-3 (choline uptake blocker) to test synergism; D-carnitine lacks additive effects, confirming distinct pathways .

Statistical thresholds (e.g., P < 0.05) and repeated washout/recovery cycles ensure reproducibility .

Basic Question: What are standard protocols for quantifying this compound and its isomers in metabolic studies?

Methodological Answer:

Liquid/gas chromatography-mass spectrometry (LC/GC-MS) with deuterated internal standards (e.g., this compound-d9 chloride) ensures precision . Key steps:

Sample Preparation: Deproteinize serum or tissue homogenates using acetonitrile.

Derivatization: Convert carnitine to butyl esters for GC-MS volatility.

Isotopic Dilution: Spike with this compound-d9 to correct for ion suppression .

Validation: Compare against known concentrations (0.1–100 µM) and validate recovery rates (>95%) .

Advanced Question: How do this compound’s effects on neuromuscular transmission inform experimental design for metabolic disease models?

Methodological Answer:

this compound alters fatty acid metabolism and neuromuscular signaling, making it relevant for diseases like insulin resistance or mitochondrial disorders. To model this:

- In Vitro: Use indirect stimulation at 100 Hz to mimic high metabolic demand. Monitor R-values and tetanic tension decay with 60 µM this compound, which reflects presynaptic choline transport disruption .

- In Vivo: Pair with hyperuricemic rat models (e.g., oxonic acid-induced) to study this compound’s renal interactions. Measure serum uric acid (UA) and urinary acylcarnitine via LC-MS, as SLC16A9 polymorphisms link carnitine transport to UA regulation .

- Controls: Include L-carnitine-only groups to isolate D-isomer effects and choline rescue experiments to confirm presynaptic targets .

Basic Question: What are the key considerations for ensuring reproducibility in this compound studies?

Methodological Answer:

- Purity Verification: Use >98% pure this compound (HPLC-validated) to avoid D/L ratio variability .

- Concentration Range: Test 10–100 µM (physiological to supraphysiological) with incremental dosing. For example, 60 µM this compound induces reproducible tetanic fade in rat preparations .

- Environmental Controls: Maintain Krebs buffer pH (7.4), temperature (37°C), and oxygenation (95% O₂/5% CO₂) during neuromuscular experiments .

- Blinding: Randomize drug administration order and use automated tension recording to minimize bias .

Advanced Question: How can researchers address conflicting data on this compound’s role in oxidative stress and inflammation?

Methodological Answer:

Conflicts arise from tissue-specific effects and isomer interactions. To clarify:

- Cell Models: Treat macrophage lines (e.g., RAW 264.7) with 50–500 µM this compound and measure ROS (e.g., DCFH-DA assay) and NF-κB activation (luciferase reporter). Note that D-carnitine may antagonize L-isomer’s antioxidant effects at high doses .

- Co-Culture Systems: Combine adipocytes and hepatocytes to mimic metabolic crosstalk. This compound (100 µM) increases β-oxidation in hepatocytes but may induce lipotoxicity in adipocytes via palmitoylcarnitine accumulation .

- Genetic Knockdown: Use siRNA targeting SLC22A5 (carnitine transporter) to isolate uptake-dependent effects .

Basic Question: What statistical approaches are appropriate for analyzing this compound dose-response data?

Methodological Answer:

- Nonlinear Regression: Fit sigmoidal curves (log[concentration] vs. response) to calculate EC₅₀ values for tetanic fade or fatty acid oxidation .

- ANOVA with Tukey Post Hoc: Compare multiple groups (e.g., control, L-, D-, and this compound) for R-value reduction .

- Survival Analysis: For longitudinal studies (e.g., renal excretion), use Kaplan-Meier curves and Cox proportional hazards models .

Advanced Question: How does this compound’s racemic nature complicate pharmacokinetic studies, and how can this be mitigated?

Methodological Answer:

The D-isomer’s inactive or inhibitory properties alter bioavailability and clearance kinetics. Strategies include:

- Chiral Chromatography: Separate L- and D-carnitine using β-cyclodextrin columns to quantify individual isomer concentrations .

- Tracer Studies: Administer deuterated L-carnitine (e.g., L-carnitine-d3) alongside this compound to track isomer-specific metabolism .

- Compartmental Modeling: Use two-compartment models to account for differential renal reabsorption (95% for L-isomer vs. <5% for D-isomer) .

Eigenschaften

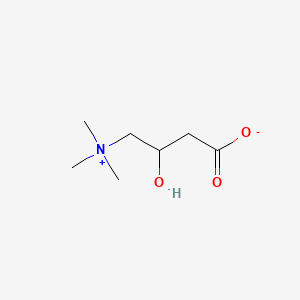

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.